(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
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Overview
Description
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound featuring a pyrrolidine ring substituted with a phenylethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrolidine ring and have been studied for their biological activities.
Pyrrole-containing analogs: Known for their diverse biological properties, including anticancer and antibacterial activities.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, such as antimicrobial and antitumor effects.
Uniqueness
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of both a phenylethyl group and a carboxylate ester. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXZLKUYFDDIAN-DGCLKSJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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